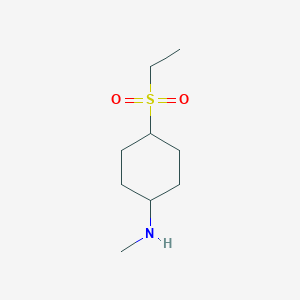

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine

CAS No.:

Cat. No.: VC20381999

Molecular Formula: C9H19NO2S

Molecular Weight: 205.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO2S |

|---|---|

| Molecular Weight | 205.32 g/mol |

| IUPAC Name | 4-ethylsulfonyl-N-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C9H19NO2S/c1-3-13(11,12)9-6-4-8(10-2)5-7-9/h8-10H,3-7H2,1-2H3 |

| Standard InChI Key | XZPWINKDUVOXOP-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1CCC(CC1)NC |

Introduction

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine is a unique organic compound characterized by its structural features, which include a cyclohexane ring substituted with an ethanesulfonyl group and a methylamine moiety. This compound falls under the category of sulfonamides, which are known for their sulfonyl group attached to an amine. The presence of the sulfonyl group enhances the compound's solubility and reactivity in various chemical environments, making it of interest in medicinal chemistry for its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine typically involves several key steps, often starting with cyclohexanone and ethanesulfonyl chloride in the presence of a base like triethylamine. The synthesis process is crucial for obtaining high-purity compounds for research and industrial applications.

Synthesis Steps

-

Starting Materials: Cyclohexanone and ethanesulfonyl chloride.

-

Base: Triethylamine.

-

Reaction Conditions: Typically involves heating in an organic solvent.

Potential Applications

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine has potential applications in several fields, particularly in medicinal chemistry. Its unique structure and functional groups make it suitable for drug development and interaction studies with biological targets.

Application Areas

| Area | Description |

|---|---|

| Medicinal Chemistry | Potential biological activities and drug development |

| Synthetic Organic Chemistry | Versatility in synthesis methods for various applications |

| Biological Studies | Interaction with biological targets for understanding mechanisms of action |

Interaction Studies and Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine involves its interaction with biological targets. The ethanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications that influence various biochemical pathways, potentially impacting cellular functions and signaling processes.

Interaction Highlights

-

Electrophilic Nature: Ethanesulfonyl group facilitates reactions with nucleophilic sites.

-

Biological Targets: Proteins or other biomolecules with nucleophilic sites.

-

Impact: Potential influence on biochemical pathways and cellular functions.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine. These include variations such as 4-Ethyl-N-methylcyclohexan-1-amine, N-Methylcyclohexan-1-amine, and 4-(Aminosulfonyl)-N-methylcyclohexan-1-amine. Each of these compounds has unique features that affect their chemical properties and biological activities.

Comparison Table

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Ethyl-N-methylcyclohexan-1-amine | Contains an ethyl group instead of an ethanesulfonyl | Potentially different solubility profiles |

| N-Methylcyclohexan-1-amine | Lacks the sulfonyl group | Simpler structure with different reactivity |

| 4-(Aminosulfonyl)-N-methylcyclohexan-1-amine | Contains an amino group instead of a methyl group | Enhanced biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume